molecular formula C21H22N2O2S B303916 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

Cat. No. B303916
M. Wt: 366.5 g/mol
InChI Key: DJVFTLLJJRQTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule involved in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone binds to the active site of BTK and inhibits its kinase activity, thus blocking downstream signaling events in the BCR pathway. This results in inhibition of B-cell proliferation and survival, and induction of apoptosis. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has also been shown to inhibit the activation of other signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and physiological effects
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has been shown to selectively inhibit BTK in B-cells, with minimal effects on other cell types. In preclinical studies, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has demonstrated significant anti-tumor activity in B-cell malignancies, with minimal toxicity to normal tissues. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has also shown immunomodulatory effects, such as inhibition of cytokine production and modulation of T-cell function.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone in lab experiments include its potent and selective inhibition of BTK, which allows for specific targeting of B-cell signaling pathways. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has also shown synergistic effects with other anti-cancer agents, which may enhance its therapeutic efficacy. However, the limitations of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone in lab experiments include its complex synthesis method, which may limit its availability for widespread use. Additionally, the long-term safety and efficacy of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone in humans is still under investigation.

Future Directions

There are several future directions for the development of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also associated with dysregulated B-cell signaling pathways. Another potential application is in combination therapy with other targeted agents, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Further studies are needed to determine the optimal dosing and treatment regimens for (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone, as well as its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone involves several steps, starting with the preparation of the key intermediate, 2-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thiophene-3-carboxylic acid. This intermediate is then converted into the final product, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone, through a series of chemical reactions involving amine coupling, cyclization, and methylation. The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling and subsequent induction of apoptosis in B-cells. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone has also shown synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide.

properties

Product Name

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O2S/c1-25-15-10-8-13(9-11-15)19(24)20-18(22)16-12-14-6-4-2-3-5-7-17(14)23-21(16)26-20/h8-12H,2-7,22H2,1H3

InChI Key

DJVFTLLJJRQTAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.